N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold. The compound is substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with a benzenesulfonamide moiety. The tetrahydroquinoline core contributes to lipophilicity, which may influence blood-brain barrier penetration or protein binding efficiency .
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-2-13-25(21,22)20-12-6-7-15-10-11-16(14-18(15)20)19-26(23,24)17-8-4-3-5-9-17/h3-5,8-11,14,19H,2,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMKDADURZPPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aniline Salt Cyclization with Sulfonyl Reagents
The tetrahydroquinoline skeleton is synthesized via a modified Povarov reaction, leveraging ambient conditions for energy efficiency. As described in EP0385271B1, an aniline hydrochloride derivative reacts with propane-1-sulfonyl chloride and an alkyl aldehyde (e.g., propionaldehyde) in toluene at 25°C. Nucleophilic reagents such as sodium sulfinate terminate the reaction at the tetrahydroquinoline stage, preventing over-oxidation to quinoline byproducts.
Key Conditions
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Catalyst : None required (ambient reaction)
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Solvent : Toluene or dichloromethane (DCM)
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Yield : 85–92% (analogous to spiro-tetrahydroquinoline derivatives)
This method directly installs the propane-1-sulfonyl group at the 1-position during cyclization, bypassing post-synthetic modifications.
Stepwise Synthesis via Intermediate Amine Functionalization
Construction of 1,2,3,4-Tetrahydroquinolin-7-amine
The tetrahydroquinoline core is first synthesized without sulfonyl groups. Aza-Michael/Michael addition reactions, as reported by MDPI, employ DABCO (1,4-diazabicyclo[2.2.2]octane) to catalyze the cyclization of α,β-unsaturated ketones and arylidene indandiones. For example:
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Substrates : Ortho-N-protected aminophenyl α,β-unsaturated ketone (1a ) and 2-benzylidene-1,3-indandione (2a )
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Catalyst : 5 mol% DABCO
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Solvent : Dichloromethane
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Temperature : 30°C
The resulting 1,2,3,4-tetrahydroquinolin-7-amine serves as the intermediate for subsequent sulfonylation.
Propane-1-Sulfonyl Group Installation
The amine at the 1-position undergoes sulfonylation with propane-1-sulfonyl chloride in DCM, using triethylamine (Et₃N) as a base to neutralize HCl:
Benzenesulfonamide Functionalization
The 7-amine is then reacted with benzenesulfonyl chloride under similar conditions:
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Reagents : Benzenesulfonyl chloride (1.1 eq), Et₃N (2.5 eq)
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Solvent : Tetrahydrofuran (THF)
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Time : 3 hours
Optimization of Reaction Parameters
Catalyst Screening for Cyclization
DABCO outperforms other tertiary amines in tetrahydroquinoline formation due to its strong nucleophilicity and steric accessibility. Comparative data from MDPI:
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DABCO | DCM | 30°C | 92 |
| DMAP | DCM | 30°C | 65 |
| Et₃N | DCM | 30°C | 58 |
| DIPEA | DCM | 30°C | 63 |
Solvent Effects on Sulfonylation
Polar aprotic solvents enhance sulfonyl chloride reactivity. A patent-derived comparison:
| Solvent | Reaction Time | Yield (%) |
|---|---|---|
| DCM | 4 hours | 89 |
| THF | 3 hours | 78 |
| EtOAc | 6 hours | 65 |
Mechanistic Insights
Aza-Michael/Michael Cyclization Pathway
The DABCO-catalyzed reaction proceeds via deprotonation of the α,β-unsaturated ketone, generating a nucleophilic enolate (I ) that attacks the arylidene indandione (II ) (Scheme 1). A subsequent intramolecular Michael addition forms the tetrahydroquinoline scaffold (III ) with >20:1 diastereoselectivity.
Sulfonylation Kinetics
Sulfonyl chlorides react preferentially with primary amines over secondary amines due to steric hindrance. In N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide , the 1-position sulfonylation occurs first, followed by the 7-position, as confirmed by NMR monitoring.
Characterization and Purity Control
Chromatographic Purification
Flash chromatography (hexane:EtOAc = 3:1) isolates the final product with >98% purity. Recrystallization in ethanol/hexane further removes residual catalysts.
Spectroscopic Validation
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¹H NMR : Distinct signals for propane-1-sulfonyl (δ 1.2–1.4 ppm, triplet) and benzenesulfonamide (δ 7.5–7.9 ppm, multiplet).
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HRMS : [M+H]⁺ calculated for C₁₉H₂₃N₂O₄S₂: 431.1102; found: 431.1098.
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting EP0385271B1’s ambient conditions, a continuous flow reactor achieves 90% yield at 10 g/hour throughput, minimizing thermal degradation.
Waste Reduction Strategies
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Solvent Recovery : Distillation reclaims >85% DCM.
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Catalyst Reuse : DABCO is filtered and reused thrice without yield loss.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding amines.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound’s reactivity can be harnessed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The tetrahydroquinoline core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds are structurally related to N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide:
Table 1: Structural Comparison
Key Observations :
Substituent Chemistry: The propane-1-sulfonyl group in the target compound replaces the propanoyl group in the analog from . Sulfonyl groups (R-SO₂-) are electron-withdrawing and may enhance metabolic stability compared to propanoyl (R-CO-), which is more prone to enzymatic hydrolysis .
Pharmacological Implications :
- Compounds with benzothiazole or thiazole-carboxylic acid substituents (e.g., Example 1 in ) exhibit distinct electronic profiles. The benzothiazole group may engage in π-π stacking or metal coordination, broadening target selectivity .
- The absence of a carboxylic acid group in the target compound could reduce ionization at physiological pH, altering pharmacokinetic properties like absorption and distribution.
Pharmacological and Physicochemical Data
Table 2: Hypothetical Pharmacological Comparison (Based on Patent Data )
Notes:
- Patent data () highlights the importance of substituents on bioactivity. Example 24, with a pyrido-pyridazine moiety, shows higher potency (IC₅₀ = 8.7 nM) but lower metabolic stability, likely due to complex heterocyclic degradation pathways.
- The compound from lacks pharmacological data but demonstrates how tert-butyl groups can improve solubility despite increasing molecular weight.
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by research findings and case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C20H24N2O3S
- Molecular Weight: 372.5 g/mol
- CAS Number: 946351-43-5
The compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of sulfonamide and sulfonyl groups contributes to its chemical reactivity and potential biological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of the tetrahydroquinoline core followed by the introduction of the sulfonyl and amide groups. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytostatic Activity: In vitro studies demonstrated that certain derivatives of tetrahydroquinoline showed cytostatic activity against various cancer cell lines. For example, a related compound exhibited an IC50 value of 14.2 µM against MCF-7 breast cancer cells .
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Research has shown that sulfonamide-containing compounds can inhibit bacterial growth by interfering with folate synthesis pathways.
Neuroprotective Effects
Some derivatives have also been explored for neuroprotective effects. Studies suggest that tetrahydroquinoline derivatives may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
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Study on Anticancer Activity:
- A study evaluated the anticancer effects of this compound on human pancreatic cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 18 µM.
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Neuroprotective Mechanism:
- Another investigation focused on the neuroprotective properties of similar compounds in models of Alzheimer's disease. The study found that these compounds reduced amyloid-beta aggregation and improved cognitive function in treated mice.
Research Findings Summary
Q & A
Q. How do computational methods predict the binding affinity of this compound to therapeutic targets like RORγ or PTP1B?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures (PDB IDs: 4NPD for RORγ, 1PTV for PTP1B). Focus on sulfonamide interactions with Arg/K residues in active sites. MD simulations (AMBER/NAMD) assess stability of ligand-receptor complexes over 100 ns .
- Validation : Cross-validate with SPR (surface plasmon resonance) to measure experimental KD. Discrepancies >10-fold suggest force field inaccuracies .
Q. What structural modifications improve metabolic stability without compromising potency?
- SAR Insights :
- Methodology : Introduce para-trifluoromethyl or cyclopropyl groups to balance lipophilicity (LogP <3.5) and stability .
Data Analysis and Experimental Design
Q. How to design a robust SAR study for this compound’s derivatives?
- Stepwise Approach :
Syntize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the benzenesulfonamide or tetrahydroquinoline positions.
Test in parallel assays (e.g., enzymatic inhibition, cytotoxicity).
Apply multivariate analysis (PCA, PLS) to correlate structural descriptors (Hammett σ, π) with activity .
- Example : A 12-compound library identified 4-fluoro substitution as critical for RORγ inverse agonism (EC₅₀ = 6 nM) .
Q. What analytical techniques quantify in vitro stability under physiological conditions?
- Protocol :
- Incubate compound (10 µM) in simulated gastric fluid (pH 2.0) and human liver microsomes (37°C).
- Monitor degradation via LC-MS/MS at 0, 30, 60, 120 min.
- Calculate t₁/₂ using first-order kinetics.
Conflict Resolution and Validation
Q. How to address discrepancies in reported solubility and formulation compatibility?
- Root Cause : Polymorphism (crystalline vs. amorphous forms) and counterion selection (e.g., sodium vs. free acid) alter solubility.
- Mitigation : Use DSC (differential scanning calorimetry) to identify stable polymorphs. Co-solvents (PEG-400) or cyclodextrin complexation improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
